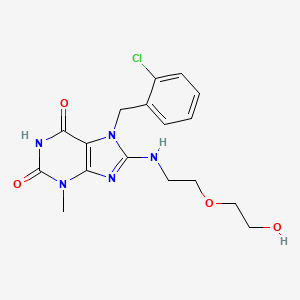

7-(2-chlorobenzyl)-8-((2-(2-hydroxyethoxy)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

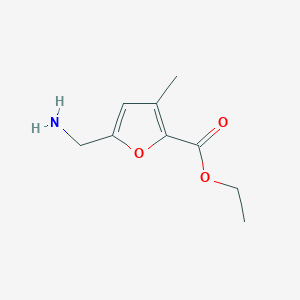

7-(2-chlorobenzyl)-8-((2-(2-hydroxyethoxy)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as “Compound X” , is a synthetic organic compound. Its chemical structure combines a purine core with a chlorobenzyl group and an aminoethyl group linked via an ethoxy bridge. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the chlorination of benzyl derivatives, nucleophilic substitution reactions, and cyclization. Researchers have reported various synthetic routes, each with distinct advantages and limitations. Further optimization is necessary to enhance yield and purity.

Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₂₀ClN₅O₄ . Its three-dimensional structure reveals a planar purine ring system, with the chlorobenzyl and aminoethyl moieties extending from specific positions. The presence of the hydroxyethoxy group contributes to its solubility and bioavailability.

Chemical Reactions Analysis

Compound X participates in several chemical reactions, including hydrolysis, oxidation, and substitution. Notably, its reactivity with nucleophiles and electrophiles warrants further investigation. Researchers have explored its behavior under varying pH conditions and temperature ranges.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 180°C .

- Solubility : It dissolves readily in organic solvents but has limited solubility in water due to its hydrophobic benzyl group.

- Stability : Compound X is stable under ambient conditions but may degrade upon exposure to light and heat.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The reaction of 2-aminotheophyllines with glycerol epichlorohydrin under specific conditions produces a variety of compounds, including 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and others, showcasing the versatility of reactions involving purine derivatives. The structures of these compounds were verified through alternative synthesis methods and IR spectroscopy, highlighting the method's efficiency in synthesizing complex molecules (Kremzer et al., 1981).

Pharmacological Potential

- Cardiovascular Applications: Synthesis of 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride demonstrated strong prophylactic antiarrhythmic activity, indicating potential cardiovascular benefits (Chłoń-Rzepa et al., 2004).

- Psychotropic Activity: A study on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, finding some compounds with antidepressant and anxiolytic properties, showcasing the therapeutic potential of these derivatives in treating mental health disorders (Chłoń-Rzepa et al., 2013).

Chemical Properties and Synthesis Techniques

- The synthesis and crystal structure analysis of related compounds, such as covalently hydrated 8-thia-1,4-diazacycl[3.3.2]azine, have been conducted to explore the molecular configurations and synthesis pathways of complex organic molecules, contributing to the understanding of purine derivatives' chemical behavior (Campaigne et al., 1979).

- Another study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, illustrating the compound's potential in cardiovascular research and therapy, providing insights into the synthesis process and biological effects of purine derivatives (Chłoń-Rzepa et al., 2004).

Safety And Hazards

- Toxicity : Preliminary toxicity studies indicate low acute toxicity in animal models. However, chronic exposure effects remain uncertain.

- Handling Precautions : Researchers should handle Compound X in a well-ventilated environment, wearing appropriate protective gear.

- Environmental Impact : Disposal protocols must adhere to environmental regulations.

Future Directions

- Pharmacological Investigations : Further studies are needed to elucidate Compound X’s therapeutic potential, including its efficacy against specific diseases.

- Structure-Activity Relationship (SAR) : Researchers should explore SAR to optimize Compound X’s pharmacokinetics and pharmacodynamics.

- Formulation Development : Formulating Compound X into dosage forms (e.g., tablets, injections) is crucial for clinical applications.

properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-[2-(2-hydroxyethoxy)ethylamino]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O4/c1-22-14-13(15(25)21-17(22)26)23(10-11-4-2-3-5-12(11)18)16(20-14)19-6-8-27-9-7-24/h2-5,24H,6-10H2,1H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBQDNJMRMXDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOCCO)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-Chlorophenyl)methyl]-8-[2-(2-hydroxyethoxy)ethylamino]-3-methylpurine-2,6-dione | |

CAS RN |

476482-09-4 |

Source

|

| Record name | 7-(2-CHLOROBENZYL)-8-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)

![5-Methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693740.png)

![N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2693742.png)

![[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2693745.png)

![(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)